ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate
Overview
Description
Ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate: is a chemical compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound, in particular, has garnered attention due to its potential biological and pharmaceutical applications.
Mechanism of Action
Target of Action
Ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to interact with a wide range of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The chemspider database provides some physicochemical properties of a structurally similar compound, 6-methoxy-2,3,4,9-tetrahydro-1h-carbazole . These properties, such as water solubility and logP, can influence the ADME properties of a compound.
Result of Action
Given its structural similarity to other indole derivatives, it may exhibit a range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as tryptophan or its derivatives.
Formation of Carbazole Core: The tryptophan derivative undergoes cyclization reactions to form the carbazole core.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions are typically carried out in controlled environments to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.
Reduction: Reduction reactions can reduce the carbazole core to simpler structures.
Substitution: Substitution reactions can introduce different functional groups at various positions on the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the carbazole core.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Biology: It has shown potential in biological studies, particularly in the development of new drugs. Medicine: Research is ongoing to explore its medicinal properties, including its potential antiviral, anti-inflammatory, and anticancer activities. Industry: It is used in the production of various chemical products and intermediates.
Comparison with Similar Compounds
Indole-3-carboxylate: Similar structure but lacks the methoxy group.
Ethyl carbazole-3-carboxylate: Similar but without the methoxy group at the 6-position.
6-Methoxy-carbazole: Similar but without the carboxylate group.
Uniqueness: Ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate is unique due to the presence of both the methoxy group and the carboxylate group, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-3-20-16(18)10-4-6-14-12(8-10)13-9-11(19-2)5-7-15(13)17-14/h5,7,9-10,17H,3-4,6,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBSUFDIRLXCEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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